1,3,5-Triphenylhexane

Overview

Description

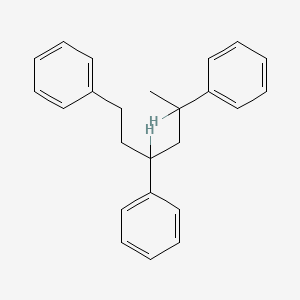

1,3,5-Triphenylhexane is a useful research compound. Its molecular formula is C24H26 and its molecular weight is 314.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

1,3,5-Triphenylhexane serves as a crucial building block in organic synthesis. It is utilized to create more complex organic molecules through various chemical reactions. For instance:

- Oxidation can yield carboxylic acids or quinones.

- Reduction can produce alcohols.

- Substitution reactions can generate nitro or halogenated derivatives.

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential biological activities. Studies have explored its:

- Antimicrobial effects , demonstrating activity against various pathogens.

- Anticancer properties , suggesting it may inhibit cancer cell proliferation through specific molecular interactions.

Photophysical Properties

Fluorescent Sensors

The photophysical characteristics of this compound make it an excellent candidate for developing fluorescent sensors. Its π-electron-rich structure allows for:

- Enhanced fluorescence quantum yields when functionalized appropriately.

- Aggregation-Induced Emission (AIE) phenomena, which improve the fluorescence efficiency in concentrated solutions .

Table 1: Photophysical Properties of this compound Derivatives

| Compound | Quantum Yield (%) | Emission Wavelength (nm) | Notes |

|---|---|---|---|

| 1,3,5-Triphenylbenzene | ~10 | 354 | Base compound |

| Ferrocenyl-substituted | 13 | 493 | AIE effect observed |

| Carboxylic acid derivative | Variable | Variable | Used in metal-organic frameworks |

Material Science Applications

Organic Light Emitting Diodes (OLEDs)

this compound derivatives are integral to the development of OLEDs due to their:

- Thermal and photochemical stability , making them suitable for long-lasting applications.

- Ability to form high-porosity materials , which are beneficial in sensor technology and energy storage devices .

Environmental Applications

Detection of Explosive Compounds

The compound has been employed in the development of sensors for detecting explosive materials such as:

- Trinitrotoluene (TNT) and other polynitroaromatic compounds. These sensors leverage the unique photoluminescent properties of triphenylbenzene derivatives to achieve selective detection with high sensitivity .

Case Studies

Case Study 1: Synthesis of Fluorescent Sensors

A recent study synthesized a series of sensors based on 1,3,5-triphenylbenzene for detecting fluoride ions. The sensors demonstrated a fluorescence turn-on mechanism that was effective in both laboratory settings and practical applications .

Case Study 2: Photoluminescent Materials

Research into photoluminescent materials derived from 1,3,5-triphenylbenzene has shown promising results in creating efficient light-emitting devices. These materials exhibited enhanced stability and efficiency under varying environmental conditions .

Properties

CAS No. |

17293-57-1 |

|---|---|

Molecular Formula |

C24H26 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

1,5-diphenylhexan-3-ylbenzene |

InChI |

InChI=1S/C24H26/c1-20(22-13-7-3-8-14-22)19-24(23-15-9-4-10-16-23)18-17-21-11-5-2-6-12-21/h2-16,20,24H,17-19H2,1H3 |

InChI Key |

SLSYKXXGNBFGEK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(CCC1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.